molecular formula C20H32O3 B14661108 6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran CAS No. 51079-69-7

6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran

Cat. No.: B14661108
CAS No.: 51079-69-7
M. Wt: 320.5 g/mol
InChI Key: JURSEJJYZBHHGP-UHFFFAOYSA-N
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Description

6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran is a synthetic organic compound characterized by its unique molecular structure. This compound is part of the benzofuran family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran typically involves the reaction of 2,3-dihydro-1-benzofuran with 7-ethoxy-3,7-dimethyloctanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran stands out due to its unique structural features and diverse range of applications. Its specific ether linkage and benzofuran core contribute to its distinct chemical and biological properties.

Properties

CAS No.

51079-69-7

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

6-(7-ethoxy-3,7-dimethyloctoxy)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C20H32O3/c1-5-23-20(3,4)12-6-7-16(2)10-13-21-18-9-8-17-11-14-22-19(17)15-18/h8-9,15-16H,5-7,10-14H2,1-4H3

InChI Key

JURSEJJYZBHHGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)CCCC(C)CCOC1=CC2=C(CCO2)C=C1

Origin of Product

United States

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